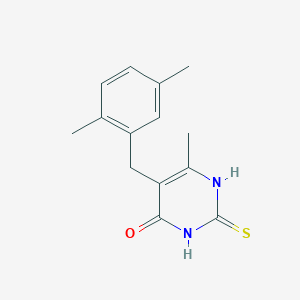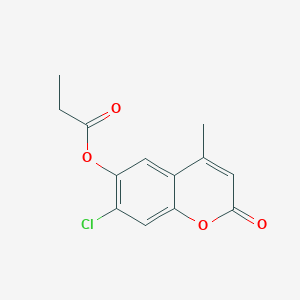![molecular formula C18H19N5O4 B11090052 1-(4-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B11090052.png)
1-(4-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ISOPROPYL-1-(4-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE is a complex organic compound belonging to the class of fused triazoloisoindole derivatives This compound is characterized by its unique structural features, including a triazole ring fused to an isoindole core, which imparts significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ISOPROPYL-1-(4-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE typically involves a multi-step process. One common method starts with the preparation of the triazole intermediate through a click reaction between an azide and an alkyne. This intermediate is then subjected to a cyclization reaction with an appropriate isoindole precursor under controlled conditions to form the fused triazoloisoindole structure. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-ISOPROPYL-1-(4-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
6-ISOPROPYL-1-(4-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE has significant applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ISOPROPYL-1-(4-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE involves its interaction with molecular targets such as EGFR proteins. The compound binds to the active site of the receptor, inhibiting its tyrosine kinase activity and thereby preventing the proliferation and survival of cancer cells. This inhibition disrupts downstream signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine
- 1-(4-Nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4,5]pyrido[2,3-d]pyrimidine
Uniqueness
6-ISOPROPYL-1-(4-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE is unique due to its fused triazoloisoindole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N5O4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-10-propan-2-yl-3,4,5,10-tetrazatetracyclo[5.5.1.02,6.08,12]tridec-3-ene-9,11-dione |
InChI |
InChI=1S/C18H19N5O4/c1-8(2)21-17(24)13-11-7-12(14(13)18(21)25)16-15(11)19-20-22(16)9-3-5-10(6-4-9)23(26)27/h3-6,8,11-16H,7H2,1-2H3 |
InChI Key |
NHLGERWOCKZJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2C3CC(C2C1=O)C4C3N=NN4C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11089971.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11089978.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11089981.png)
![5-chloro-2-{5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11089988.png)
![N-(2,5-dimethoxyphenyl)-2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11089996.png)

![7-methoxy-3-[(E)-1-(2-thienyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B11090007.png)
![1-(3-methoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11090013.png)
![3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11090034.png)
![N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11090038.png)
![6-amino-8-[4-(propan-2-yl)phenyl]-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile](/img/structure/B11090039.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11090058.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11090064.png)
